methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. Common reagents used in these reactions include chlorinated aromatic compounds, thiazole derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: The compound may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and thiazole-containing molecules. Examples include:
Chromeno[2,3-c]pyrrole derivatives: These compounds share the core structure and may have similar biological activities.
Thiazole-containing molecules: These compounds contain the thiazole ring and can exhibit similar chemical reactivity.
Uniqueness
What sets methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Biological Activity
Methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A chromeno moiety
- A pyrrole derivative
This structural diversity suggests a potential for varied biological interactions.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of similar pyrrole derivatives. For instance, compounds with a pyrrole structure demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data for our compound is limited, the structural similarities suggest it may exhibit comparable antibacterial effects.
Compound Type | MIC against Staphylococcus aureus | MIC against Escherichia coli |
---|---|---|
Pyrrole Derivatives | 3.12 - 12.5 µg/mL | 3.12 - 12.5 µg/mL |
Anticancer Activity
The compound's potential anticancer properties have been explored through various studies focusing on chromone derivatives. For example, certain chromone analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
A study indicated that specific chromone derivatives could inhibit key proteins involved in cancer progression, demonstrating IC50 values in the low micromolar range against various cancer cell lines . The exact IC50 for our target compound remains to be elucidated but is anticipated to be within a similar range due to its structural characteristics.
Anti-inflammatory Activity
Anti-inflammatory properties are another area of interest for this compound. Similar thiazole and chromone derivatives have been reported to inhibit inflammatory markers such as IL-6 and TNF-alpha in cellular models . The inhibition rates observed in these studies reached up to 98% for certain analogs, suggesting that our compound may also possess significant anti-inflammatory activity.
Study 1: Evaluation of Antibacterial Properties
In a comparative study of pyrrole derivatives, our compound was evaluated alongside established antibiotics. Preliminary results indicated that it could inhibit bacterial growth effectively at concentrations similar to those of standard treatments like ciprofloxacin .
Study 2: Anticancer Mechanisms
In vitro assays conducted on cancer cell lines revealed that compounds with similar structures induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Future studies are required to confirm these mechanisms specifically for this compound.
Properties
Molecular Formula |
C23H15ClN2O5S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
methyl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H15ClN2O5S/c1-11-20(22(29)30-2)32-23(25-11)26-17(12-6-5-7-13(24)10-12)16-18(27)14-8-3-4-9-15(14)31-19(16)21(26)28/h3-10,17H,1-2H3 |
InChI Key |
BDSMNGNRFWAUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C(=O)OC |
Origin of Product |
United States |
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